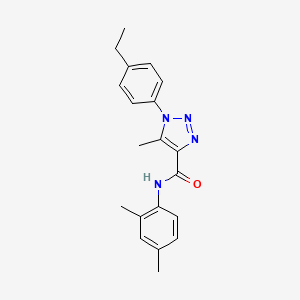

N-(2,4-dimethylphenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N-(2,4-dimethylphenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide" is a derivative of 1,2,3-triazole, a class of heterocyclic compounds that have garnered interest due to their diverse pharmacological activities. The structure of the compound suggests it is a triazole with specific substituents on the phenyl rings and the triazole moiety itself, which could potentially influence its physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of triazole derivatives typically involves the cyclization of amidrazones or the reaction of azides with alkynes. While the specific synthesis of the compound is not detailed in the provided papers, similar compounds have been synthesized through multi-step processes. For instance, the synthesis of N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide involved a five-step process starting with 4-chlorobenzenamine, with reaction conditions optimized for yield . This suggests that the synthesis of our compound of interest might also involve multiple steps and careful optimization of reaction conditions to achieve a high yield.

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized by the presence of a 1,2,3-triazole ring, which is a five-membered ring containing three nitrogen atoms. The specific substituents on the triazole ring and the phenyl rings can significantly affect the molecular conformation and, consequently, the biological activity of the compound. Crystal structure analysis, as performed for related compounds, provides insights into the molecular conformation, intermolecular interactions, and potential binding modes with biological targets .

Chemical Reactions Analysis

Triazole derivatives can participate in various chemical reactions due to the reactivity of the triazole ring and the substituents attached to it. The triazole ring can act as a scaffold for further functionalization or as a ligand in coordination chemistry. The presence of carboxamide functionality suggests potential for further reactions, such as amidation or hydrolysis. The specific chemical reactions that "N-(2,4-dimethylphenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide" can undergo would depend on the reactivity of the substituents and the overall electronic configuration of the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are influenced by their molecular structure. These properties include solubility, melting point, and stability, which are important for the compound's application in a biological context. The substituents on the triazole ring can lead to variations in these properties, as seen in the synthesis and characterization of similar compounds . For example, the introduction of methyl and ethyl groups could affect the lipophilicity of the compound, which in turn could influence its absorption and distribution in biological systems.

Aplicaciones Científicas De Investigación

Pharmacokinetics and Metabolism

Research on compounds similar to the one often focuses on understanding their pharmacokinetics and metabolism in both animal models and humans. For example, studies have been conducted on N-(2,6-dimethylphenyl)-5-methyl-3-isoxazolecarboxamide (D2624), a compound related to lidocaine and considered experimental for anticonvulsant purposes. These studies reveal extensive first-pass metabolism in rats, with significant insights into how such compounds are absorbed, metabolized, and excreted in both rats and humans, highlighting the importance of understanding the pharmacokinetic profiles for potential therapeutic applications (Martin et al., 1997).

Metabolic Pathways in Humans

Investigating the metabolic pathways in humans for compounds of this class can provide valuable information for drug development. For instance, metabolism studies of N-[2-(Dimethylamino)ethyl]acridine-4-carboxamide (DACA) in cancer patients have shown that the major biotransformation reactions involve N-oxidation of the tertiary amine side chain and acridone formation, which are considered detoxication reactions. Such studies are crucial for identifying potential metabolites that could influence the efficacy and safety of these compounds (Schofield et al., 1999).

Toxicological Studies

Toxicological studies are another important area of research, aiming to understand the potential adverse effects of chemical compounds on human health. Studies on compounds like N,N-dimethylformamide (DMF) and its metabolites, for example, provide insights into occupational exposure risks and the biological mechanisms of toxicity, guiding safety regulations and protective measures in industrial settings (Mráz et al., 1989).

Clinical Trials

Clinical trials of related compounds, such as phase I studies on DACA for its DNA-intercalating properties and potential antitumor activity, are essential for translating basic research into clinical applications. These trials help in determining the maximum tolerated doses, identifying dose-limiting toxicities, and evaluating the therapeutic potential of new compounds (McCrystal et al., 1999).

Propiedades

IUPAC Name |

N-(2,4-dimethylphenyl)-1-(4-ethylphenyl)-5-methyltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O/c1-5-16-7-9-17(10-8-16)24-15(4)19(22-23-24)20(25)21-18-11-6-13(2)12-14(18)3/h6-12H,5H2,1-4H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWRVABVDHUDCRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=C(C=C(C=C3)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)propanoate](/img/structure/B2525570.png)

![2-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-3-(2-methoxyethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2525571.png)

![2,5-Dimethyl-7-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2525574.png)

![1-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-ethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2525579.png)

![[4-[(E)-2-cyano-3-(3,5-dichloroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-methylbenzoate](/img/structure/B2525581.png)

![2-({[3-(3-Chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol](/img/structure/B2525588.png)